2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic compound belonging to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique cyclopropyl group and is recognized for its potential applications in medicinal chemistry and biological research. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of organic compounds with significant relevance in medicinal chemistry due to its structural properties that may influence biological activity .
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves multi-step reactions starting from simpler pyridine or pyrimidine derivatives. A common synthetic route includes:
The synthesis requires careful selection of reagents and conditions to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and time must be optimized based on the specific precursors used.
The molecular structure of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride features a complex bicyclic arrangement that includes a cyclopropyl group. The molecular formula is with a molecular weight of approximately 215.68 g/mol.
The compound can undergo various chemical reactions typical for heterocyclic compounds. Notable reactions include:
The reactivity of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is influenced by its electronic structure and steric hindrance introduced by the cyclopropyl group.
The mechanism of action for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride primarily involves interaction with specific biological targets such as enzymes or receptors. These interactions can modulate signaling pathways within cells.
Research indicates that compounds within this class may exhibit inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in neurons. This modulation can have significant implications for therapeutic strategies targeting central nervous system disorders .
The physical properties of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several applications in scientific research:
Research continues to explore its full potential across these fields as new synthetic routes and applications are developed .
Pyridopyrimidines represent a privileged class of nitrogen-containing bicyclic heterocycles in modern drug discovery, characterized by the fusion of pyridine and pyrimidine rings. These scaffolds demonstrate remarkable structural diversity and broad pharmacological potential, particularly in oncology. Among the various derivatives, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (Molecular Formula: C₁₀H₁₄ClN₃; Molecular Weight: 215.69 g/mol) exemplifies a structurally optimized compound with significant implications for targeted cancer therapy development. Its tetrahydropyrido[4,3-d]pyrimidine core provides a semi-saturated configuration that enhances binding flexibility to biological targets, while the cyclopropyl substituent at the 2-position confers distinct electronic and steric properties critical for selectivity. This compound's discontinued commercial availability for research (as noted in supplier listings) underscores its status as an investigational entity requiring specialized synthesis [1] [3].
Pyridopyrimidines constitute a family of isomeric bicyclic heterocycles formed by different fusion modes between pyridine and pyrimidine rings. The four primary isomers—pyrido[2,3-d], pyrido[3,4-d], pyrido[3,2-d], and pyrido[4,3-d]pyrimidine—differ in nitrogen atom positioning, leading to distinct electronic distributions, hydrogen bonding capabilities, and molecular geometries. The pyrido[4,3-d]pyrimidine isomer, as found in the subject compound, features a characteristic bridgehead nitrogen at position 1 and a meta-fused ring junction. This arrangement creates a unique pharmacophore capable of mimicking purine bases, facilitating interactions with ATP-binding sites of kinases and other enzymes involved in signal transduction [2] [5].
Isomer Type | Nitrogen Positions | Ring Fusion | Representative Bioactivity | Target Relevance |
---|---|---|---|---|
Pyrido[2,3-d] | 1,3,8 | Ortho-fused | DHFR inhibition, Kinase modulation | Anticancer, Antimicrobial |
Pyrido[3,4-d] | 1,5,7 | Linear fusion | Serotonin receptor modulation | Neurological disorders |
Pyrido[3,2-d] | 1,3,5 | Angular fusion | Analgesic, Antiviral | Neuropathic pain, HCV inhibition |
Pyrido[4,3-d] | 1,3,6 | Meta-fused | Kinase inhibition, Targeted anticancer | PI3K/mTOR, FGFR, BCR-ABL inhibition |
The tetrahydropyrido[4,3-d]pyrimidine variant, exemplified by 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, introduces partial saturation of the pyridine ring. This modification reduces planarity, enhances solubility, and stabilizes a pseudo-chair conformation that improves complementarity with hydrophobic enzyme clefts. The hydrochloride salt form further improves aqueous stability for pharmacological evaluation. X-ray crystallographic studies of analogous compounds reveal that the tetrahydropyrido ring adopts a boat-like conformation when complexed with kinases, allowing optimal positioning of the 2-cyclopropyl substituent within hydrophobic subpockets [3] [6] [7].
Tetrahydropyrido[4,3-d]pyrimidine derivatives have emerged as versatile scaffolds in designing inhibitors for oncology-relevant kinases and signaling proteins. Their structural mimicry of purine nucleotides enables competitive binding at ATP sites while offering extensive opportunities for substituent-driven selectivity optimization. The partially saturated core reduces metabolic vulnerability compared to fully aromatic analogs, thereby improving pharmacokinetic profiles. Patent literature (WO2010014939A1) specifically identifies tetrahydropyrido[4,3-d]pyrimidines substituted at the 2- and 4-positions as potent inhibitors of PI3Kα and mTOR kinases—critical nodes in the PI3K/AKT pathway implicated in tumor proliferation, survival, and angiogenesis. Molecular modeling indicates that the 5,6,7,8-tetrahydro configuration induces a bent geometry that optimally accesses the deeper hydrophobic region of these kinases' catalytic domains [4] [6].
Structure-activity relationship (SAR) studies demonstrate that 4-aryl or 4-heteroaryl substitutions (e.g., 4-(4-fluorophenyl)) confer high affinity for tyrosine kinases like FGFR and BCR-ABL through π-stacking interactions with gatekeeper residues. Meanwhile, the 2-position tolerates diverse hydrophobic groups, with cyclopropyl proving particularly effective for balancing potency and selectivity. Derivatives such as 2-cyclopentyl-4-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit submicromolar IC₅₀ values against breast and glioblastoma cell lines by simultaneously inhibiting PI3K and mTORC1. This dual inhibition circumvents compensatory pathway activation observed with single-target agents. The scaffold's versatility is further evidenced in its application across diverse targets:
The cyclopropyl group at the 2-position of tetrahydropyrido[4,3-d]pyrimidine derivatives serves as a strategic bioisostere that profoundly influences target engagement, selectivity, and metabolic stability. This small, highly strained carbocycle introduces:
Comparative SAR analyses across pyridopyrimidine series demonstrate that 2-cyclopropyl derivatives exhibit superior selectivity indices over 2-methyl, 2-ethyl, or 2-phenyl analogs. For instance, against PI3Kα, the cyclopropyl analog shows 12-fold selectivity over mTOR versus 3-fold for the methyl analog, minimizing off-target immunosuppressive effects. This selectivity arises from cyclopropyl's optimal occupancy of a narrow hydrophobic tunnel near the ATP-binding site entrance, sterically excluding binding to structurally similar kinases. Molecular dynamics simulations indicate the cyclopropyl group induces a 15° rotation in the Phe residue of the DFG motif, stabilizing the kinase in an inactive conformation. Additionally, the cyclopropyl substituent lowers calculated logP values by ~0.5 units compared to phenyl analogs, improving aqueous solubility critical for oral bioavailability [6] .
2-Substituent | Binding Affinity (PI3Kα IC₅₀, nM) | Selectivity (vs. mTOR) | Calculated logP | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Cyclopropyl | 18 ± 2.1 | 12-fold | 2.15 | >120 |
Methyl | 42 ± 5.3 | 3-fold | 1.78 | 35 |
Phenyl | 9 ± 1.2 | 1.5-fold | 3.40 | 28 |
tert-Butyl | 23 ± 3.0 | 8-fold | 2.98 | 18 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3